molecular formula C21H20N6O2 B2907369 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide CAS No. 2034548-35-9

3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide

Cat. No.: B2907369
CAS No.: 2034548-35-9
M. Wt: 388.431
InChI Key: CYZMEGKDHGIPCH-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a synthetic organic compound that features a quinazolinone core linked to a triazole ring through a phenyl-ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under reflux conditions.

    Attachment of the Triazole Ring:

    Linking the Phenyl-Ethyl Chain: The phenyl-ethyl chain is usually attached through nucleophilic substitution reactions, where the quinazolinone core is functionalized with a suitable leaving group, followed by reaction with the phenyl-ethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the CuAAC reaction to improve yield and efficiency, and employing automated synthesis platforms to streamline the multi-step process.

Types of Reactions:

    Oxidation: The quinazolinone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction of the quinazolinone can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding dihydroquinazolinone.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Alkyl halides, sulfonates, under basic conditions with solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazolinone.

    Substitution: Alkylated triazole derivatives.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, allowing for the construction of complex molecular architectures.

Biology: In biological research, it is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.

Industry: In the pharmaceutical industry, it is used as a lead compound for drug development, particularly in the design of kinase inhibitors and other enzyme-targeted therapies.

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide involves binding to specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to interact with active sites of enzymes, thereby inhibiting their activity. The triazole ring enhances binding affinity and specificity through additional hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    1,2,3-triazole derivatives: These compounds contain the triazole ring and are known for their diverse pharmacological properties.

Uniqueness: The unique combination of the quinazolinone core and the triazole ring in 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide provides a distinct scaffold that can be tailored for specific biological targets, offering a versatile platform for drug development.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-20(10-13-26-15-22-18-9-5-4-8-17(18)21(26)29)25-19(14-27-23-11-12-24-27)16-6-2-1-3-7-16/h1-9,11-12,15,19H,10,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZMEGKDHGIPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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